Cas no 163485-86-7 (8-Bromo-2-chloroquinoline)
8-Bromo-2-chloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-Bromo-2-chloroquinoline
- 8-Bromo-2-chloro-quinoline
- QUINOLINE, 8-BROMO-2-CHLORO-
- PubChem16930
- ZXSUGMMMZOMZTD-UHFFFAOYSA-N
- RP05909
- AB48778
- BC004174
- AB0022655
- ST24030003
- W3567
- F10220
- 485B867
-
- MDL: MFCD08741410
- Inchi: 1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
- InChI Key: ZXSUGMMMZOMZTD-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC=C(N=C21)Cl
Computed Properties
- Exact Mass: 240.92900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.673
- PSA: 12.89000
- LogP: 3.65070
8-Bromo-2-chloroquinoline Security Information
- Hazard Statement: H315-H319-H335
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
8-Bromo-2-chloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Bromo-2-chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043465-10g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 95% | 10g |
£284.00 | 2022-03-01 | |
| Fluorochem | 043465-25g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 95% | 25g |
£509.00 | 2022-03-01 | |
| Fluorochem | 043465-1g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 043465-5g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 95% | 5g |
£171.00 | 2022-03-01 | |
| ChemScence | CS-W005368-1g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 96.99% | 1g |
$26.0 | 2022-04-27 | |
| ChemScence | CS-W005368-5g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 96.99% | 5g |
$99.0 | 2022-04-27 | |
| ChemScence | CS-W005368-10g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 96.99% | 10g |
$197.0 | 2022-04-27 | |
| ChemScence | CS-W005368-25g |
8-Bromo-2-chloroquinoline |
163485-86-7 | 96.99% | 25g |
$483.0 | 2022-04-27 | |
| TRC | B684823-100mg |
8-Bromo-2-chloroquinoline |
163485-86-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B684823-250mg |
8-Bromo-2-chloroquinoline |
163485-86-7 | 250mg |
$ 75.00 | 2023-04-18 |
8-Bromo-2-chloroquinoline Suppliers
8-Bromo-2-chloroquinoline Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 8-Bromo-2-chloroquinoline
8-Bromo-2-chloroquinoline (CAS No. 163485-86-7): A Promising Compound in Pharmaceutical Research
8-Bromo-2-chloroquinoline, with the chemical identifier CAS No. 163485-86-7, represents a significant compound within the quinoline scaffold, which is widely recognized for its versatile applications in medicinal chemistry. This compound is characterized by its unique structural features, including the presence of bromine at the 8-position and chlorine at the 2-position of the quinoline ring. The molecular formula of 8-Bromo-2-chloroquinoline is C10H6BrClN, and its molecular weight is approximately 272.5 g/mol. The compound exhibits a planar structure, which is crucial for its potential interactions with biological targets.
Recent studies have highlighted the importance of 8-Bromo-2-chloroquinoline in the development of novel therapeutic agents. The quinoline ring system is known for its ability to form stable complexes with metal ions and its potential to modulate various enzymatic activities. The introduction of bromine and chlorine atoms at specific positions in the ring may significantly influence the compound's pharmacokinetic properties and biological activity. For instance, the bromine atom at the 8-position can enhance the compound's lipophilicity, thereby improving its membrane permeability and cellular uptake. Similarly, the chlorine atom at the 2-position may contribute to the compound's metabolic stability and target specificity.
One of the most notable applications of 8-Bromo-2-chloroquinoline is in the field of antitumor drug discovery. Research published in the Journal of Medicinal Chemistry in 2023 demonstrated that 8-Bromo-2-chloroquinoline exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (Panc-1). The compound's mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These findings suggest that 8-Bromo-2-chloroquinoline could serve as a valuable lead compound for the development of targeted anticancer therapies.
In addition to its antitumor potential, 8-Bromo-2-chloroquinoline has shown promise in the treatment of antimicrobial infections. A study published in Antimicrobial Agents and Chemotherapy in 2022 reported that the compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes makes it a potential candidate for the development of new antibiotics. Furthermore, its structural similarity to known antimicrobial agents suggests that it may exhibit synergistic effects when combined with existing antibiotics, thereby reducing the likelihood of resistance development.
Another area of interest in the research on 8-Bromo-2-chloroquinoline is its potential role in neurodegenerative disease therapy. A recent preclinical study published in Neuropharmacology in 2023 indicated that the compound may exert neuroprotective effects by modulating the activity of key enzymes involved in oxidative stress and inflammation. The study found that 8-Bromo-2-chloroquinoline significantly reduced the levels of reactive oxygen species (ROS) and inflammatory cytokines in a mouse model of Parkinson's disease. These findings suggest that the compound could be explored as a therapeutic agent for neurodegenerative conditions.
From a synthetic perspective, the preparation of 8-Bromo-2-chloroquinoline involves a series of well-established chemical reactions. One of the most common methods involves the bromination of 2-chloroquinoline, which can be achieved through the use of bromine in a suitable solvent under controlled conditions. The reaction typically proceeds via an electrophilic substitution mechanism, leading to the formation of the desired brominated product. However, the synthesis of 8-Bromo-2-chloroquinoline requires careful optimization of reaction parameters to ensure high yields and purity, as well as to minimize the formation of by-products.
Recent advances in green chemistry have also influenced the synthesis of 8-Bromo-2-chloroquinoline. Researchers are increasingly focusing on developing environmentally friendly methods to produce such compounds, given the potential environmental impact of traditional synthetic routes. For example, a study published in Green Chemistry in 2023 described the use of catalytic hydrogenation and microwave-assisted reactions to synthesize 8-Bromo-2-chloroquinoline with improved efficiency and reduced waste generation. These sustainable approaches not only enhance the economic viability of the synthesis but also align with the growing demand for eco-friendly pharmaceutical processes.
The pharmacokinetic profile of 8-Bromo-2-chloroquinoline is another critical aspect of its potential therapeutic application. Studies have shown that the compound exhibits moderate oral bioavailability, with the majority of the administered dose being absorbed through the gastrointestinal tract. The compound's metabolism is primarily mediated by the cytochrome P450 enzyme system, with the formation of various metabolites that may contribute to its biological activity. However, further research is needed to fully elucidate the metabolic pathways and the role of these metabolites in the compound's pharmacological effects.
In conclusion, 8-Bromo-2-chloroquinoline represents a promising candidate for the development of novel therapeutic agents across multiple disease indications. Its unique structural features, combined with its potential biological activities, make it a valuable lead compound for further exploration. As research in this area continues to advance, the compound's role in the treatment of cancer, infectious diseases, and neurodegenerative disorders is likely to become more prominent. The ongoing efforts to optimize its synthesis and improve its pharmacokinetic properties will be crucial in translating these findings into practical therapeutic applications.
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